molecular formula C21H20BrN3 B119041 5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide CAS No. 1239-45-8

5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide

Katalognummer: B119041
CAS-Nummer: 1239-45-8
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: ZMMJGEGLRURXTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethidium bromide (EtBr) is a phenanthridinium intercalating dye extensively used as a fluorescent tag for visualizing nucleic acids in agarose gel electrophoresis . It binds to double-stranded DNA and RNA with no apparent sequence preference, typically intercalating once every 4 to 5 base pairs . This intercalation results in a significant 20- to 25-fold enhancement of fluorescence upon exposure to ultraviolet (UV) light, enabling sensitive detection of DNA fragments at concentrations as low as 0.05 μg . The planar ethidium ion inserts between stacked base pairs, interacting via van der Waals forces and stabilizing through interactions with the negatively charged phosphate backbone of DNA . In laboratory practice, ethidium bromide can be used in several ways: added to the agarose gel during preparation (pre-casting) at a concentration of 0.5-1.0 μg/mL, used as a post-stain by soaking the gel after electrophoresis, or added directly to nucleic acid samples prior to loading, which reduces waste . It is important to note that the presence of EtBr retards the electrophoretic migration of nucleic acids by approximately 15% and can reduce transfer efficiency in blotting techniques . Beyond its primary role in gel electrophoresis, ethidium bromide has specialized research applications. It is used in real-time PCR assays as an intercalator for double-stranded products and enables specific detection of double-stranded RNA through fluorescence quenching techniques . In neurobiological research, local administration of ethidium bromide is used to induce selective, reproducible demyelinating lesions in animal models for the study of conditions like multiple sclerosis . Safety and Handling: Ethidium bromide is a well-known potent mutagen and possible carcinogen, requiring stringent safety precautions . Handling of pure product should be performed in a fume hood while wearing full protective clothing, including a lab coat, chemical-resistant gloves (nitrile is recommended), and chemical safety goggles . An emergency eyewash and shower should be accessible. When visualizing gels with UV light, always wear UV-blocking eyewear or use a UV cabinet with shielding . All contaminated buffers, gels, and equipment must be treated as toxic waste and disposed of according to local regulations . For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

Key on ui mechanism of action

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation.

CAS-Nummer

1239-45-8

Molekularformel

C21H20BrN3

Molekulargewicht

394.3 g/mol

IUPAC-Name

5-ethyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide

InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H

InChI-Schlüssel

ZMMJGEGLRURXTF-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Color/Form

Dark red crystals from alcohol
Maroon powde

Dichte

0.34 g/cm³

Flammpunkt

>100 °C

melting_point

260-262 °C (decomposes)
238-240 °C

Andere CAS-Nummern

1239-45-8

Physikalische Beschreibung

Dark red solid;  [Merck Index] Red to brown solid;  [ICSC] Dark red powder;  [Sigma-Aldrich MSDS]
RED-TO-BROWN CRYSTALS.

Piktogramme

Acute Toxic; Irritant; Health Hazard

Löslichkeit

Solubility in 2-methoxyethanol is 20 mg/mL;  ethanol, 2 mg/mL
Soluble in 750 parts chloroform at 20 °C
Soluble in 20 parts water at 20 °C
Solubility in water, g/100ml at 20 °C: 5

Synonyme

3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide;  2,7-Diamino-10-ethyl-9-_x000B_phenylphenanthridinium Bromide;  2,7-Diamino-9-phenyl-10-ethylphenanthridinium Bromide;  2,7-Diamino-9-phenylphenanthridine Ethobromide;  Dromilac;  Homidium Bromide; 

Dampfdruck

1.2X10-12 mm Hg at 25 °C /Estimated/
Vapor pressure at 25 °C: negligible

Herkunft des Produkts

United States

Vorbereitungsmethoden

Standard Aqueous Solution Protocol

A 10 mg/mL stock solution is prepared by dissolving 10 g of EtBr in 800 mL of distilled water under continuous magnetic stirring for 4–6 hours. The final volume is adjusted to 1 L, yielding a 0.02536 M solution. The solution must be stored in amber glass or foil-wrapped containers at room temperature to prevent photodegradation.

Table 2: Components for 1 L of 10 mg/mL Ethidium Bromide Solution

ComponentMass/VolumeFinal Concentration
Ethidium bromide10 g0.02536 M
Distilled water1 LN/A

Concentration Adjustment for Staining

For post-electrophoresis staining, dilute the stock solution to 0.5–1 μg/mL in distilled water or Tris-borate-EDTA (TBE) buffer. Optimal destaining requires 15–30 minutes of agitation, followed by a 5-minute wash to reduce background fluorescence.

Incorporation of Ethidium Bromide into Agarose Gels

Pre-Staining Method

  • Gel Preparation : Dissolve 0.75 g agarose in 50 mL of 1× TBE buffer (2.5 mL 10× TBE + 47.5 mL H₂O)2.

  • Microwave Dissolution : Heat the mixture for 45–60 seconds until the agarose fully dissolves.

  • EtBr Addition : Cool to 50–60°C, then add 2.5 μL of 10 mg/mL EtBr per 50 mL gel solution (final concentration: 0.5 μg/mL)2.

  • Casting : Pour the mixture into a gel tray and allow polymerization at room temperature for 30 minutes2.

Post-Staining Protocol

  • Electrophoresis : Run DNA samples in an EtBr-free gel using 1× TBE buffer.

  • Staining Bath : Submerge the gel in 0.5 μg/mL EtBr solution for 30 minutes with gentle agitation.

  • Destaining : Rinse in distilled water for 5–15 minutes to eliminate unbound dye.

Table 3: Comparison of Pre-Staining vs. Post-Staining Methods2

ParameterPre-StainingPost-Staining
EtBr Concentration0.5 μg/mL0.5–1 μg/mL
Migration EffectsAlters DNA mobilityMinimal impact
SensitivityLower for small DNAUniform detection

Analyse Chemischer Reaktionen

Intercalation with Nucleic Acids

Ethidium bromide binds to DNA/RNA via intercalation, where its planar aromatic ring inserts between adjacent base pairs. This interaction alters nucleic acid topology and forms fluorescent complexes detectable at 605 nm under UV light .

Key Research Findings:

PropertyObservationExperimental MethodSource
Binding affinityKd=1.5×105M1K_d=1.5\times 10^5\,\text{M}^{-1} (dsDNA)Fluorescence quenching
Fluorescence enhancement20-fold increase upon DNA bindingSpectrofluorometry
Sequence preferenceWeak TA/AT specificityMolecular dynamics (MD) simulations
Structural impactIncreases DNA helix length by 3.4 Å per bound moleculeX-ray crystallography

Mechanism :

  • Intercalation induces unwinding of the DNA helix by 26° per molecule .

  • Hydrophobic stacking interactions dominate, with minor electrostatic contributions from the cationic ethyl group .

Redox and Degradation Reactions

Ethidium bromide undergoes Fenton-like degradation in the presence of Fe³⁺/H₂O₂ systems, producing less hazardous byproducts .

Degradation Pathways:

  • Hydroxyl radical attack :

    EtBr+OH3 8 diamino 5 ethyl 6 phenylphenanthridinium+Br+CO2\text{EtBr}+\cdot \text{OH}\rightarrow \text{3 8 diamino 5 ethyl 6 phenylphenanthridinium}+\text{Br}^-+\text{CO}_2
    • Achieves 92.4% degradation efficiency at pH 3.0 .

  • Catalytic decomposition :

    • Magnetic nanocatalysts (Fe₃O₄@SiO₂) enable recyclable degradation with 62% efficiency retention after 5 cycles .

Degradation Byproducts :

  • Identified intermediates include 2-amino-4-ethylphenol and benzene-1,2-diamine via LC-MS .

Competitive Binding with Proteins

Ethidium bromide disrupts DNA-protein interactions by:

  • Direct competition : Displaces DNA-binding proteins like Oct-2 and Pit-1 at 50–100 µM concentrations .

  • Structural interference : Alters DNA conformation (e.g., Z-DNA stabilization), inhibiting replication in kinetoplastids .

Experimental Evidence :

  • Coimmunoprecipitation assays show ethidium bromide (50 µM) reduces DNA-dependent protein associations by 85% .

  • Inhibits mitochondrial DNA replication in eukaryotes at 1 µg/mL .

Solvent-Dependent Spectral Shifts

Ethidium bromide’s absorbance and fluorescence vary significantly with solvent polarity :

Solventλmax\lambda_{\text{max}} (nm)ε\varepsilon (M⁻¹cm⁻¹)
Water3435,600
Methanol5154,800
DMSO5353,200

Mechanism :

  • Reduced solvent quenching in hydrophobic environments amplifies fluorescence .

Mutagenic Reactions

Ethidium bromide acts as a frameshift mutagen via:

  • DNA intercalation : Induces replication errors in Salmonella typhimurium TA1538 (Ames test) .

  • Metabolic activation : Requires liver S9 fraction for mutagenicity in mammalian cells .

Toxicological Data :

  • LD₅₀ (mouse, subcutaneous): 110 mg/kg .

  • EC₅₀ (SOS Chromotest): 0.8 µg/mL .

Wissenschaftliche Forschungsanwendungen

Visualization of Nucleic Acids

Ethidium bromide is primarily employed as a stain in gel electrophoresis, allowing researchers to visualize DNA and RNA bands. When exposed to ultraviolet (UV) light, EtBr fluoresces, enhancing the visibility of nucleic acid fragments.

  • Mechanism : Ethidium bromide intercalates between the bases of DNA, causing fluorescence that is approximately 20 times greater when bound to DNA compared to its free state in solution .

Table 1: Comparison of Ethidium Bromide with Alternative Dyes

PropertyEthidium BromideSYBR GreenGelRed
Fluorescence IntensityHighModerateHigh
ToxicityModerateLowLow
CostLowModerateModerate
Detection MethodUV lightBlue lightUV light

Antitumor Research

Ethidium bromide has been investigated for its potential antitumor effects. Studies have shown that it can significantly increase the lifespan of mice with certain types of tumors, indicating its potential as an antitumor agent.

  • Case Study : In experimental models, ethidium bromide increased the lifespan of mice with 6C3HED-OG tumors by up to 200% . This suggests that it may inhibit tumor growth through mechanisms involving RNA-dependent DNA polymerase inhibition.

Cell Division Studies

Research has demonstrated that ethidium bromide can affect cell division processes. Its addition to cell cultures has been shown to inhibit DNA synthesis while allowing RNA and protein synthesis to continue temporarily.

  • Findings : In studies on Strigomonas oncopelti, ethidium bromide inhibited DNA synthesis rapidly, while RNA synthesis persisted for several hours post-treatment . This differential effect highlights its utility in studying cellular processes.

Bioremediation Potential

Recent studies have identified bacteria capable of degrading ethidium bromide, presenting a novel application in bioremediation. These findings suggest potential methods for safely disposing of ethidium bromide waste from laboratories.

  • Bacterial Isolates : Two bacterial strains, Pseudomonas terrae and Morganella morganii, have been shown to effectively degrade ethidium bromide in laboratory settings . This could mitigate the environmental impact associated with its disposal.

Safety and Toxicity Considerations

Despite its widespread use, ethidium bromide poses safety concerns due to its mutagenic properties. It is classified as a carcinogen and requires careful handling.

  • Epidemiological Study : A study involving workers at the Pasteur Institute indicated an increased risk of certain cancers associated with exposure to ethidium bromide among other chemicals used in biomedical research . This underscores the importance of implementing safety protocols when using this compound.

Wirkmechanismus

Ethidium bromide exerts its effects by intercalating between the base pairs of double-stranded DNA. This intercalation distorts the DNA structure, affecting its weight, conformation, charge, and flexibility. The compound’s flat aromatic structure facilitates its insertion into the DNA helix, leading to unwinding and stabilization of the DNA . Ethidium bromide also acts as a frameshift mutagen, interfering with DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Classical DNA Intercalators: Acridines and Anthracyclines

Acridines (e.g., Proflavine):

  • Structural Differences : Acridines lack the phenanthridine core of ethidium bromide, featuring a tricyclic acridine structure.
  • Functional Similarities : Both inhibit DNA/RNA synthesis via intercalation. However, acridines induce frameshift mutations critical for deciphering the genetic code’s triplet nature .
  • Applications : Primarily antiviral and antitumor agents, with less use in modern electrophoresis due to lower fluorescence efficiency compared to ethidium bromide .

Anthracyclines (e.g., Daunomycin):

  • Structural Features: Tetracyclic aglycone moieties linked to amino sugars, enabling dual DNA interaction (intercalation and minor groove binding).
  • Functional Differences : Anthracyclines exhibit stronger antitumor activity by inhibiting topoisomerase II and generating free radicals, unlike ethidium bromide’s primary role as a research tool .

Fluorescent DNA-Binding Agents

Netropsin :

  • Binding Mode: Minor groove binder (AT-rich regions) rather than intercalator.
  • DNA Affinity : In ethidium bromide displacement assays, netropsin (74% binding) is outperformed by some synthetic compounds (e.g., compound 4 at 80.43%), highlighting ethidium’s superior intercalative efficiency .

Ym155 :

  • Structural Similarities : Shares ethidium’s phenanthridinium core, with comparable topological polar surface area (tPSA), LogP, and charge distribution .

Phenanthriplatin :

  • Structural Overlap : Contains a phenanthridine ligand but incorporates platinum for covalent DNA binding.
  • Mechanistic Contrast: Competes with ethidium bromide for DNA intercalation but primarily forms monofunctional adducts, enhancing cytotoxicity in cisplatin-resistant cancers .

Efflux Pump Substrates in Antimicrobial Studies

Ethidium bromide is a substrate for multidrug efflux pumps in Acinetobacter baumannii and Mycobacterium smegmatis. Isolates with high efflux activity (e.g., R1/R2) show reduced ethidium accumulation, correlating with multidrug resistance (MDR) phenotypes . Vanoxerine analogues (compounds 3, 9, 10) inhibit ethidium efflux similarly to verapamil, suggesting shared pump targets . In contrast, H33342 (a bis-benzimide dye) follows distinct efflux pathways, underscoring ethidium’s unique pump interactions .

Alternatives in DNA Staining

SYBR Safe and GelRed :

  • Sensitivity : SYBR Safe requires ~5× higher DNA concentrations than ethidium bromide (0.25 ng/band) .
  • Toxicity: Ethidium’s mutagenicity arises from metabolic activation (Ames test: 100× mutations in Salmonella TA98 with metabolic enzymes) .

Propidium Iodide :

  • Similarities : Comparable fluorescence spectra but higher charge limits cell membrane penetration, making it preferable for viability assays .

Data Tables

Table 1: DNA-Binding and Functional Properties

Compound Binding Mode Key Applications DNA Detection Limit Toxicity Profile
Ethidium Bromide Intercalation Gel electrophoresis, mutation studies 0.25 ng/band Mutagenic (metabolites)
Proflavine Intercalation Antiviral/antitumor research >1 ng/band Moderate mutagen
Netropsin Minor groove AT-rich DNA studies N/A Low toxicity
Ym155 Mitochondrial Cancer therapy N/A High (apoptosis inducer)
SYBR Safe Intercalation Safe DNA staining ~1.25 ng/band Low mutagenicity

Table 2: Efflux Pump Interactions in Bacteria

Bacterial Strain Ethidium Accumulation (Relative to Control) Efflux Inhibition by CCCP* Key Efflux Pumps
A. baumannii AYE High 70% reduction RND family (e.g., AdeABC)
A. baumannii R1/R2 Low 85% reduction Overexpressed AdeIJK
M. smegmatis Moderate 60% reduction MmpL/S systems

*CCCP: Carbonyl cyanide m-chlorophenylhydrazine (proton motive force disruptor) .

Biologische Aktivität

Ethidium bromide (EtBr) is a synthetic intercalating agent widely recognized for its role in molecular biology, particularly in the visualization of nucleic acids. Its unique properties and biological activities have made it a staple in laboratories for over four decades. This article explores the biological activity of ethidium bromide, including its mechanisms of action, applications, and implications based on diverse research findings.

Ethidium bromide's primary mechanism involves intercalation between the base pairs of double-stranded DNA (dsDNA). This interaction not only enhances the fluorescence of EtBr but also affects the structural integrity and function of DNA. The binding affinity of EtBr to dsDNA is significantly greater than to single-stranded DNA (ssDNA), with fluorescence increases reported as 25-fold for dsDNA compared to much lower values for ssDNA .

Binding Characteristics

  • Intercalation : EtBr inserts itself between base pairs, disrupting normal DNA functions and inhibiting processes such as replication and transcription.
  • Concentration-Dependent Binding : Studies indicate that the binding of EtBr to DNA is concentration-dependent, with a ratio of one EtBr molecule per 4-5 base pairs under saturating conditions .
  • Ionic Strength Influence : The binding characteristics are influenced by ionic strength; higher ionic strengths tend to stabilize the EtBr-DNA complex .

Applications in Molecular Biology

Ethidium bromide has been extensively used in various applications, including:

  • Gel Electrophoresis : It is commonly used as a fluorescent stain for visualizing nucleic acids in agarose gels. The ability to intercalate allows researchers to visualize DNA bands under UV light.
  • Inhibition of DNA Polymerase : Due to its intercalation properties, EtBr acts as a potent inhibitor of DNA polymerase, which is crucial for PCR and other amplification techniques .
  • Cell Viability Assays : Ethidium bromide is used in conjunction with other dyes to assess cell viability. It can differentiate between live and dead cells based on membrane integrity.

Toxicity and Safety Considerations

Despite its widespread use, ethidium bromide is classified as a mutagenic compound. Its potential to cause genetic mutations raises concerns about safety in laboratory settings. Alternatives such as SYBR Safe have been developed to reduce risks associated with using EtBr without compromising efficiency in nucleic acid detection .

Table 1: Summary of Ethidium Bromide Research Findings

StudyFindingsImplications
Fresch & Remacle (2021)Molecular dynamics simulations showed rapid intercalation events.Insights into the kinetics of EtBr binding to DNA .
Horowitz et al. (2006)EtBr binds effectively to both dsRNA and dsDNA, affecting stability.Highlights potential uses in RNA studies .
Karapetian et al. (1996)Binding characteristics vary with ionic strength; multiple modes of interaction observed.Important for understanding drug-DNA interactions .

Case Study: Inhibition of tRNA Aminoacylation

A study investigated the effects of ethidium bromide on tRNA aminoacylation systems, revealing that the presence of EtBr significantly reduced the extent of aminoacylation reactions. This finding underscores its role as an inhibitor in RNA processing and suggests potential applications in studying translation mechanisms .

Q & A

Q. How does ethidium bromide enable DNA visualization in agarose gel electrophoresis, and what methodological considerations are critical for optimal staining?

Ethidium bromide (EtBr) intercalates between DNA base pairs, inducing fluorescence under UV light. For optimal results:

  • Precast vs. Post-Staining : Precast staining (adding EtBr to molten agarose) reduces dye usage and time but may alter DNA mobility, skewing size-based analysis. Post-staining (submerging gels post-electrophoresis) avoids mobility artifacts but requires longer exposure .
  • Concentration : Use 0.5 µg/mL EtBr for minimal interference with DNA migration .
  • Photodocumentation : Capture fluorescence using gel documentation systems with UV transilluminators (302 nm). Avoid overexposure to prevent DNA nicking .

Q. What safety protocols are essential when handling ethidium bromide in laboratory settings?

  • PPE : Wear lab coats, gloves (nitrile), and eye protection. Avoid open-toed shoes and exposed skin .
  • Waste Management : Collect solid waste (gels, gloves) in double-bagged black bags labeled as hazardous. Liquid waste must be filtered via charcoal systems (e.g., EXTRACTOR®) or treated with bleach before disposal .
  • Training : Mandatory SOP reviews and annual refreshers on mutagen risks, decontamination, and emergency procedures .

Q. How can researchers validate the effectiveness of ethidium bromide alternatives (e.g., SYBR® Safe) without compromising sensitivity?

  • Comparative Staining : Run parallel gels with EtBr and alternatives, using serial dilutions of DNA standards to assess detection limits.
  • Fluorescence Quantification : Use image analysis software (e.g., ImageJ) to compare band intensity and signal-to-noise ratios .

Advanced Research Questions

Q. How does ethidium bromide stabilize or disrupt DNA-protein interactions, and what experimental designs can distinguish DNA-dependent vs. DNA-independent associations?

EtBr inhibits DNA-dependent protein interactions by intercalating into DNA and displacing bound proteins. To differentiate:

  • Ethidium Inhibition Assay : Add 50–100 µg/mL EtBr to cell extracts during immunoprecipitation. Loss of co-precipitated proteins indicates DNA dependence .
  • Control Experiments : Use DNase-treated extracts to eliminate contaminating DNA. Compare results with EtBr-treated samples .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide
Reactant of Route 2
5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide

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